molecular formula C16H21NO4 B070195 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate CAS No. 160809-38-1

1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

Cat. No. B070195
M. Wt: 291.34 g/mol
InChI Key: XXDBOGXZKIODTO-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as "1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate," are significant due to their diverse applications in organic synthesis, medicinal chemistry, and material science. Their versatility arises from the piperidine moiety, a six-membered ring containing one nitrogen atom, which is fundamental in various bioactive molecules and synthetic intermediates (Khan et al., 2013).

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors. For example, a new simple synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcases the typical approach of N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, providing insights into the synthetic strategies that may be applicable for the compound (L. Chun, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography, which provides detailed information on the conformation and arrangement of molecules in crystals. Studies on similar compounds have highlighted the role of intramolecular and intermolecular hydrogen bonds in determining the molecular conformation and crystal packing (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, the reactivity towards electrophilic and nucleophilic substitutions, addition reactions, and their role as intermediates in the synthesis of complex molecules highlight their chemical versatility. The synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcase the chemical reactivity and potential application of these compounds (F. Picard et al., 2000).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. Studies on related piperidine derivatives provide insights into how molecular structure influences physical properties, including the formation of polymorphic crystalline forms (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including acidity/basicity, reactivity patterns, and stability, are influenced by the piperidine moiety and substituents attached to it. Spectroscopic methods such as FT-IR, FT-Raman, and NMR are commonly used to characterize these compounds and understand their chemical behavior. For example, the study on 1-Benzyl-4-(N-Boc-amino)piperidine illustrates the comprehensive chemical properties analysis using spectroscopic techniques (S. Janani et al., 2020).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Medicinal Chemistry

    • 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
    • This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
    • The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
  • Neuroscience

    • 4-Benzylpiperidine is a drug and research chemical used in scientific studies .
    • It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
    • It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
  • Anti-acetylcholinesterase Activity

    • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity .
    • Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity .
    • Introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity .
    • The basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity .
    • 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (21) (IC50 = 0.56 nM) is one of the most potent inhibitors of acetylcholinesterase .
  • Synthesis of Chromeno [3,4- c ]pyridin-5-ones

    • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride was used in the synthesis of chromeno [3,4- c ]pyridin-5-ones .
    • It was used as a building block for the syntheses of receptor agonists and antagonists .
  • Synthesis of Inhibitors and Agonists

    • 4-Amino-1-benzylpiperidine is a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .
    • It is also used in the synthesis of antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonists .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of Receptor Agonists and Antagonists

    • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride was used in the synthesis of chromeno [3,4- c ]pyridin-5-ones .
    • It was used as a building block for the syntheses of receptor agonists and antagonists .
  • Synthesis of Highly Selective Inhibitors

    • 4-Amino-1-benzylpiperidine is a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .
    • It is also used in the synthesis of antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonists .

properties

IUPAC Name

1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBOGXZKIODTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571024
Record name 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

CAS RN

160809-38-1
Record name 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (95 g, 0.56 mol) in dichloromethane (200 ml) was added dropwise to an ice-bath-cooled, stirred mixture of ethyl isonipecotate (87 g, 0.55 mol), sodium carbonate (60 g, 0.57 mol) and dichloromethane (200 ml) over 70 minutes. The mixture was stirred at ambient temperature for 2.5 days and filtered though a pad of Celite™. The filtrate was concentrated in vacuo. The residue was partitioned between 2M aqueous hydrochloric acid and diethyl ether. Organic layer was separated, dried (MgSO4), filtered and concentrated. The residue was chromatographed on silica gel (ethyl acetate/iso-hexane) to give the title product (152 g, 94%).
Quantity
95 g
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reactant
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ice
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0 (± 1) mol
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reactant
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200 mL
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87 g
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60 g
Type
reactant
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200 mL
Type
solvent
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Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Ethoxycarbonylpiperidine (1.572 g, 10.0 mmol) was dissolved in tetrahydrofuran (50 ml); triethylamine (2.79 ml, 20.0 mmol) and benzyl chlorocarbonate (1.71 ml, 12.0 mmol) were added dropwise while cooled with an ice water bath; and the reaction mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and the saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:3) to yield the title compound (2.315 g, 7.95 mmol, 79.5%) as a colorless oil.
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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Quantity
2.79 mL
Type
reactant
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Quantity
1.71 mL
Type
reactant
Reaction Step Two
Yield
79.5%

Synthesis routes and methods IV

Procedure details

A solution of ethyl 4-piperidinecarboxylate (14.71 g) and triethylamine (12.04 g) in chloroform (200 mL) was cooled to 0° C. and treated dropwise with benzyl chloroformate (17.91 g). The resulting mixture was stirred at 0° C. for 1 hour, then was warmed to room temperature and was stirred for 12 hours. The mixture was then washed (1N hydrochloric acid, brine), dried, filtered and evaporated to yield a pale yellow oil (26.4 g). The oil was purified by chromatography, with dichloromethane:methanol (95.5) as the eluent, to afford the urethane as a colorless syrup (22.15 g); NMR: 7.35 (m, 5), 5.07 (s, 2), 4.06 (q,2, J=7.0), 3.91 (broad d, 2, J=13.3), 2.95 (broad, 2), 2.53 (m, 1), 1.82 (broad d, 2, J=13.3), 1.41 (m, 2), 1.18 (t, 3, J=7.0).
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14.71 g
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12.04 g
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200 mL
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17.91 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
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Citations

For This Compound
5
Citations
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are two enzymes from the serine hydrolase superfamily that degrade the endocannabinoids 2-…
Number of citations: 75 pubs.acs.org
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org
J Korhonen, A Kuusisto, J van Bruchem, JZ Patel… - Bioorganic & Medicinal …, 2014 - Elsevier
The key hydrolytic enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), are potential targets for various therapeutic …
Number of citations: 28 www.sciencedirect.com
JZ Long - 2011 - search.proquest.com
The metabolic serine hydrolase (SH) superfamily consists of> 100 enzymes in humans characterized by the presence of an active site serine that is used for the hydrolysis of ester, …
Number of citations: 2 search.proquest.com
G Li, Y Huan, B Yuan, J Wang, Q Jiang, Z Lin… - European journal of …, 2016 - Elsevier
A series of xanthine derivatives as potent dual ligands targeting DPP-IV and GPR119 was discovered through an approach of the merged pharmacophores of GPR119 agonists and …
Number of citations: 33 www.sciencedirect.com

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